molecular formula C8H17NO B3029579 (R)-3-Isobutylmorpholine CAS No. 711014-40-3

(R)-3-Isobutylmorpholine

Cat. No. B3029579
M. Wt: 143.23 g/mol
InChI Key: INIRYZSIQPENMR-MRVPVSSYSA-N
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Description

(R)-3-Isobutylmorpholine is a chiral morpholine derivative, which is a class of organic chemical compounds characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular compound has an isobutyl group attached to the nitrogen atom of the morpholine ring. Chiral morpholine derivatives, such as (R)-3-Isobutylmorpholine, are of interest in organic synthesis and medicinal chemistry due to their potential use as chiral reagents or building blocks for pharmaceuticals.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of chiral trans-3,5-bis(hydroxymethyl)morpholines, which are structurally related to (R)-3-Isobutylmorpholine, has been achieved with excellent optical purity through the coupling of a serinol derivative with a glycerol derivative . This method could potentially be adapted for the synthesis of (R)-3-Isobutylmorpholine by modifying the substituents on the morpholine ring.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocycle containing nitrogen and oxygen atoms. The chirality of compounds like (R)-3-Isobutylmorpholine is an important feature that can influence their chemical reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial in their application as chiral reagents or in drug design .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including C-H activation, functionalization, and coupling reactions. For instance, rhodium(III)-catalyzed reactions have been employed to functionalize morpholine derivatives through C-H activation, leading to the formation of complex structures such as isoquinolines . These reactions highlight the versatility of morpholine derivatives in organic synthesis and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Isobutylmorpholine would be influenced by its morpholine core and the isobutyl substituent. Morpholine derivatives generally have moderate boiling points and are often soluble in organic solvents. The presence of the isobutyl group would likely render (R)-3-Isobutylmorpholine more hydrophobic compared to unsubstituted morpholine. The chiral nature of (R)-3-Isobutylmorpholine would also affect its optical properties, such as specific rotation, which could be measured to assess its purity and enantiomeric excess .

Scientific Research Applications

Neuropharmacological Evaluation

(R)-3-Isobutylmorpholine and its enantiomers have been synthesized and evaluated for their neuropharmacological effects. The R-(-) and S-(+) enantiomers of 11-hydroxy-N-n-propylnoraporphine, (R)-3 and (S)-3, showed distinct activities at dopamine receptors in rat brain tissues. Specifically, (R)-3 activates dopamine receptors, whereas (S)-3 functions as a dopaminergic antagonist, indicating its potential in neuroscience and pharmacology research (Gao et al., 1988).

Anti-Inflammatory and Antihyperalgesic Properties

In a study on rats, spinal administration of S-(+)-3-Isobutylgaba and its stereoisomer, R-(-)-3-Isobutylgaba, demonstrated effectiveness in reducing hyperalgesia and swelling in an acute arthritis model. This suggests potential applications in researching new treatments for inflammation and pain management (Houghton, Lu, & Westlund, 1998).

Photoluminescence Studies

Photoluminescence research involving solid surface photoluminescence and flow analysis explored the emission properties of lumiphors, including potentially those like (R)-3-Isobutylmorpholine, in microheterogeneous systems. This area of study is significant for analytical detection and the development of new optical sensors (Sanz-Medel, 1993).

Chemical Reactivity in Construction Materials

The chemical reactivity of calcined clays, potentially involving compounds like (R)-3-Isobutylmorpholine, was assessed to predict their pozzolanic activity in construction materials. This research is crucial for improving the quality and sustainability of construction materials (Avet et al., 2016).

Crystallization and Melting in Polymer Blends

Studies on the crystallization and melting behavior of polymer blends involving poly(R-3-hydroxybutyrate) provide insights into the miscibility and morphologies of these materials. Research in this area is significant for developing new materials with tailored properties (Chan, Kummerlöwe, & Kammer, 2004).

properties

IUPAC Name

(3R)-3-(2-methylpropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRYZSIQPENMR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650926
Record name (3R)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Isobutylmorpholine

CAS RN

711014-40-3
Record name (3R)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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